molecular formula C19H13FN4O2S B11604391 (7Z)-3-(4-fluorophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-fluorophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11604391
M. Wt: 380.4 g/mol
InChI Key: ZXXSQRIBPLWOAG-NXVVXOECSA-N
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Description

3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of fluorophenyl, thiazolo, triazin, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials might include 4-fluorophenyl derivatives, thiazolo compounds, and indole precursors. Common synthetic routes could involve:

    Condensation Reactions: Combining the fluorophenyl and thiazolo components under acidic or basic conditions.

    Cyclization Reactions: Forming the triazin ring through intramolecular cyclization.

    Functional Group Transformations: Introducing the indole moiety through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazolo moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the fluorophenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, it might find applications in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-2H-indol-2-one: A simpler analog with potential biological activity.

    Thiazolo[3,2-a]pyrimidine derivatives: Compounds with similar heterocyclic structures.

    Triazinylidene derivatives: Molecules featuring the triazinylidene moiety.

Uniqueness

The uniqueness of 3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its complex structure, which combines multiple pharmacophores and functional groups, potentially leading to diverse biological activities and applications.

Properties

Molecular Formula

C19H13FN4O2S

Molecular Weight

380.4 g/mol

IUPAC Name

(7Z)-3-(4-fluorophenyl)-7-(2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H13FN4O2S/c20-11-5-7-12(8-6-11)23-9-21-19-24(10-23)18(26)16(27-19)15-13-3-1-2-4-14(13)22-17(15)25/h1-8H,9-10H2,(H,22,25)/b16-15-

InChI Key

ZXXSQRIBPLWOAG-NXVVXOECSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=C(C=C3)F)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=C(C=C3)F)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2

Origin of Product

United States

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